1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, also known as DPE, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Derivatives
This compound is utilized in the synthesis of various heterocyclic derivatives. For instance, it has been used in the creation of bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives, showcasing its versatility in chemical synthesis (Mabkhot, Al-Majid, & Alamary, 2011).
Formation of Heterocyclic Compounds
The compound has shown efficacy in forming heterocyclic compounds such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, demonstrating its role in diverse chemical reactions (Moskvina, Shilin, & Khilya, 2015).
Cyclization Reactions
It is involved in cyclization reactions leading to the synthesis of novel chalcone dyes and other heterocyclic compounds, illustrating its application in dye and pigment chemistry (Ho & Yao, 2013).
Physical and Chemical Properties
Complex-Forming Ability
The compound exhibits complex-forming capabilities, as seen in its interaction with dysprosium(III) tris(acetylacetonate). This property is significant in the field of coordination chemistry and material science (Pod''yachev et al., 1994).
Acid-Base Characteristics
Understanding the acid-base properties of this compound contributes to its application in chemical reactions, especially those involving pH-sensitive processes (Pod''yachev et al., 1994).
Pharmaceutical and Biological Applications
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for antimicrobial activity. This indicates its potential application in the development of new antimicrobial agents (Akula, Chandrul, & DVRN, 2019).
Antitumor and Antioxidant Properties
Novel derivatives of this compound have shown significant antitumor and antioxidant activities, suggesting its relevance in cancer research and therapy (Abu‐Hashem, El-Shehry, & Badria, 2010).
Anti-HIV Activity
Derivatives of this compound have been identified as inhibitors of HIV reverse transcriptase-associated ribonuclease H, highlighting its potential application in HIV treatment (Masaoka et al., 2013).
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-5-9(2)16-14(15-8)20-7-13(19)10-3-4-11(17)12(18)6-10/h3-6,17-18H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFBAGVXOGSNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351964 | |
Record name | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone | |
CAS RN |
430447-82-8 | |
Record name | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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